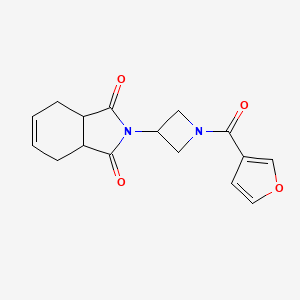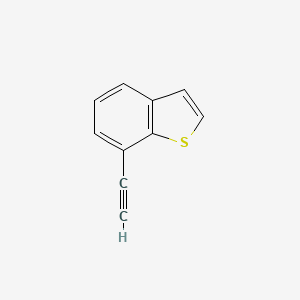
二乙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Divin' is a technique used in scientific research to study the biochemical and physiological effects of various substances on living organisms. The method involves administering a substance to an organism and observing its effects. Divin' is a powerful tool that has been used to study the effects of drugs, toxins, and other substances on the body.
科学研究应用
1. 细菌细胞分裂抑制
Divin 是一种小分子,已被确定为细菌细胞分裂的抑制剂。它破坏了晚期分裂蛋白的组装,从而阻碍了细菌的生长。这种独特的作用机制使 Divin 区别于其他细菌分裂抑制剂,使其成为开发新型抗菌剂的潜在工具(Zhou, Eun, Guzei, & Weibel, 2013)。此外,另一项独立的研究进一步强调 Divin 是一种抑制剂,不同于其他分裂抑制剂,它不与微管蛋白同源物 FtsZ 相互作用或影响染色体分离(Eun, Zhou, Kiekebusch, Schlimpert, Trivedi, Bakshi, Zhong, Wahlig, Thanbichler, & Weibel, 2013)。
2. 合成路线和效力的增强
对 Divin 的研究还涉及合成和构效关系 (SAR) 研究。这些研究导致了具有更高溶解度和更强效力的 Divin 类似物的开发,扩大了治疗应用的可能性。这项研究强调了 Divin 的 2-羟基萘甲酰肼部分对其活性至关重要,并表明对苯并咪唑环的修饰可以提高其效力(Zhou, Eun, Guzei, & Weibel, 2013)。
属性
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYTFSYTUAGFR-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divin | |
Q & A
Q1: What is Divin's mechanism of action?
A1: Divin inhibits bacterial cell division by disrupting the assembly of essential proteins at the site of cell septation, known as the divisome. [] This interference prevents the proper formation of the division septum, ultimately blocking bacterial replication. []
Q2: How does Divin affect the bacterial cell envelope during division?
A2: Research suggests that Divin affects several morphological stages of the cell envelope during division. [] It reduces peptidoglycan remodeling at the division site, a critical process for cell wall synthesis and separation. [] Additionally, Divin hinders the compartmentalization of the cytoplasmic membrane, further disrupting the division process. []
Q3: What is the molecular formula and weight of Divin?
A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of Divin. Further research in primary literature or patents may be necessary to obtain this information.
Q4: Is there any spectroscopic data available for Divin?
A4: The provided abstracts do not offer specific spectroscopic data for Divin. To acquire this information, consulting primary research articles or contacting the researchers directly might be necessary.
Q5: Which part of the Divin molecule is crucial for its activity?
A6: Studies highlight that the 2-hydroxynaphthalenyl hydrazide moiety of the Divin molecule is essential for its inhibitory activity. [] Modifications to this portion can significantly impact its ability to disrupt bacterial cell division. []
Q6: Can modifications to the benzimidazole ring of Divin affect its potency?
A7: Yes, research indicates that alterations and substitutions to the benzimidazole ring of Divin can lead to an increase in its potency against bacteria. [] This suggests the benzimidazole ring plays a role in target binding or influencing the overall pharmacophore of Divin. []
Q7: How does the SAR study of Divin aid in understanding its mechanism of action?
A8: SAR studies allow researchers to pinpoint the essential structural features of Divin responsible for its biological activity. [] By systematically modifying the molecule and observing the effects on potency, researchers can glean insights into its interaction with its yet-to-be-identified target. []
Q8: Has Divin's efficacy been tested in cellular or animal models?
A9: The provided abstracts confirm that Divin effectively inhibits the growth of clinical pathogens in vitro. [] While specific details on animal models are absent, the research highlights Divin's potential as a starting point for developing new therapeutic agents, suggesting further in vivo studies are likely underway or planned. []
Q9: Is Divin toxic to mammalian cells?
A10: Divin exhibits only moderate toxicity to mammalian cells at concentrations effective in inhibiting bacterial growth. [] This finding suggests a potentially favorable therapeutic window for the compound, but further research is necessary to confirm its safety profile. []
Q10: What are the potential future applications of Divin?
A10: Divin holds promise as a valuable tool for:
- Mechanistic Studies: Further exploration of Divin's interaction with bacterial cell division machinery can provide valuable insights into this complex process. []
- Antimicrobial Development: Divin's unique mechanism of action makes it a promising starting point for developing new classes of antibiotics, particularly in the face of rising antibiotic resistance. []
- Photoaffinity Probes: Synthesizing Divin analogs with photoaffinity labels could help identify and characterize its direct molecular target within bacteria. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2698164.png)
![1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane](/img/structure/B2698165.png)
![N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide](/img/structure/B2698167.png)
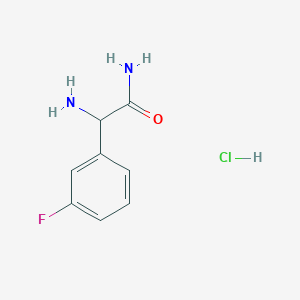

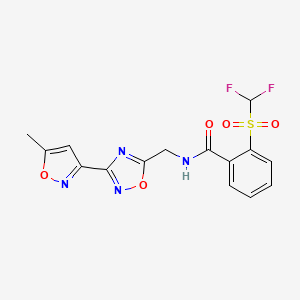
![2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2698173.png)
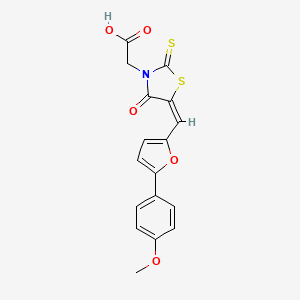
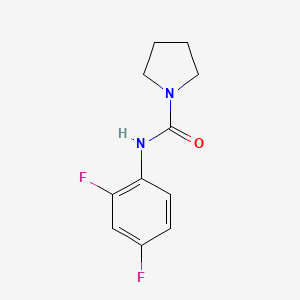
![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)

![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)
